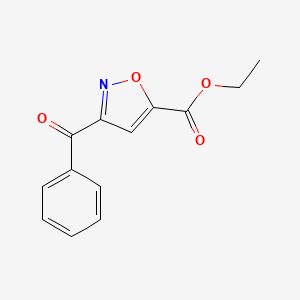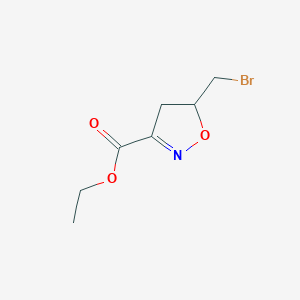![molecular formula C6H8N4O2 B12906540 N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)
N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a hydroxyiminomethyl group and a formamide group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide typically involves the reaction of 2-methylpyrazole with formamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which helps in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as electrosynthesis, can be employed to minimize environmental impact and improve sustainability .
化学反応の分析
Types of Reactions
N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: The formamide group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, primary amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the formamide group can interact with various receptors, modulating their activity and leading to desired biological effects .
類似化合物との比較
Similar Compounds
Formamide: A simpler compound with similar functional groups but lacking the pyrazole ring.
Dimethylformamide: A widely used solvent with similar chemical properties but different applications.
N-methylformamide: Another related compound with a methyl group attached to the nitrogen atom of the formamide group.
Uniqueness
N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide is unique due to the presence of both the hydroxyiminomethyl and formamide groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H8N4O2 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide |
InChI |
InChI=1S/C6H8N4O2/c1-10-6(7-4-11)5(2-8-10)3-9-12/h2-4,12H,1H3,(H,7,11)/b9-3+ |
InChIキー |
OQXAIBWZEONDPM-YCRREMRBSA-N |
異性体SMILES |
CN1C(=C(C=N1)/C=N/O)NC=O |
正規SMILES |
CN1C(=C(C=N1)C=NO)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
![N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12906475.png)
![4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B12906477.png)
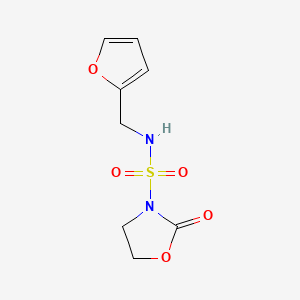
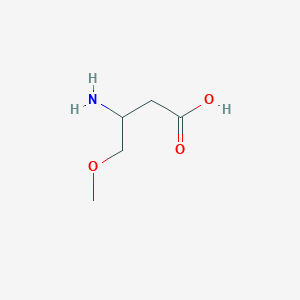

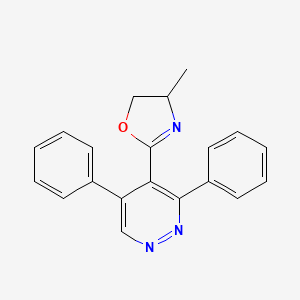

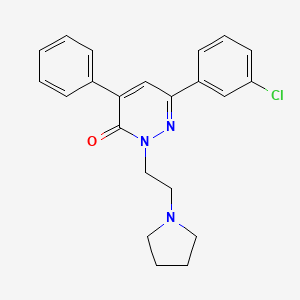
![N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B12906527.png)
